4-bromo-1-(2-nitrophenyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromine atom at the 4-position and a nitrophenyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-nitrophenylhydrazine and 4-bromoacetophenone.
Formation of Hydrazone: 2-Nitrophenylhydrazine reacts with 4-bromoacetophenone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to form the pyrazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-Amino-1-(2-nitrophenyl)-1H-pyrazole.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the bromine atom can form halogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
- 4-Bromo-1-(2-methylphenyl)-1H-pyrazole
- 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-bromo-1-(2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFCFMLBKEZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649468 |
Source
|
Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-96-7 |
Source
|
Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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